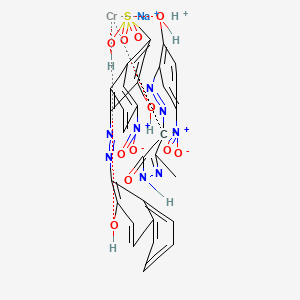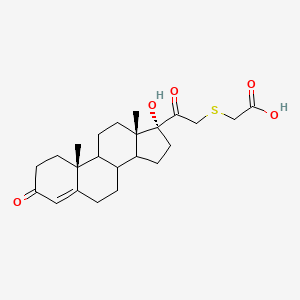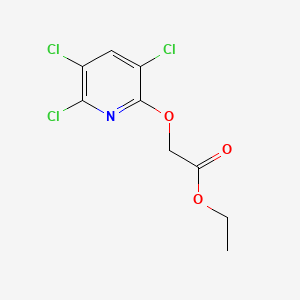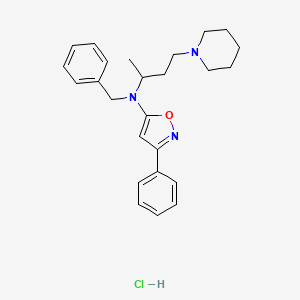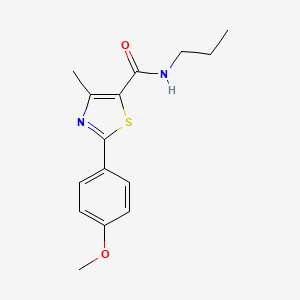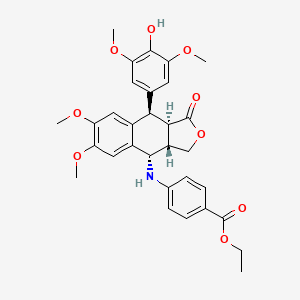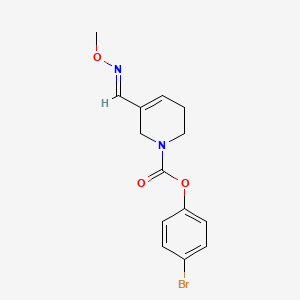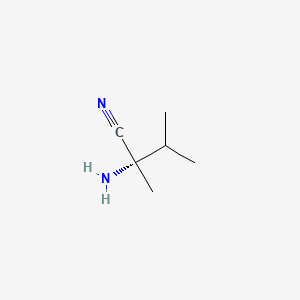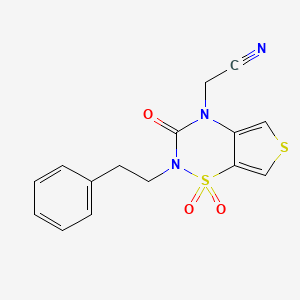
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridyl group, a methylenedioxyphenyl group, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridyl Group:
Addition of Methylenedioxyphenyl Group: The methylenedioxyphenyl group can be introduced via Friedel-Crafts alkylation, where the aromatic ring undergoes electrophilic substitution.
Dimethylation: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathway Modulation: It influences signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- trans-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
- 2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
Uniqueness
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific cis-configuration, which can significantly influence its binding affinity and activity at molecular targets compared to its trans-isomer and other similar compounds.
Propiedades
Número CAS |
102233-12-5 |
|---|---|
Fórmula molecular |
C21H28ClN3O2 |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
1-[3-(1,3-benzodioxol-5-yl)propyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-13-23(21-7-3-4-10-22-21)14-17(2)24(16)11-5-6-18-8-9-19-20(12-18)26-15-25-19;/h3-4,7-10,12,16-17H,5-6,11,13-15H2,1-2H3;1H |
Clave InChI |
ICVGGKQPBHXRTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1CCCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


